Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
Description
Properties
IUPAC Name |
naphthalen-1-yl-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c28-23(22-7-3-5-18-4-1-2-6-21(18)22)27-13-8-19(9-14-27)26-15-10-20(11-16-26)29-24-25-12-17-30-24/h1-7,12,17,19-20H,8-11,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFLCIMVPVWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Attachment of the thiazole ring to the bipiperidine moiety: This step involves nucleophilic substitution reactions where the thiazole ring is linked to the bipiperidine structure.
Coupling with the naphthalene ring: The final step involves the coupling of the naphthalene ring with the thiazole-bipiperidine intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and in vitro assays .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Features
The table below summarizes key structural analogs, their substituents, and reported biological activities:
Key Comparative Insights
Substituent Impact on Bioactivity
- Thiazole vs. Thiazole’s nitrogen and sulfur atoms could improve σ1 receptor affinity relative to purely aromatic substituents.
- Fluorobenzoyl and Pyridine Groups : Compound 15d’s 4-fluorobenzoyl and pyridin-3-yl substituents demonstrate high σ1 receptor potency (IC50 = 12 nM), suggesting that electron-withdrawing groups (e.g., fluorine) and aromatic nitrogen atoms optimize receptor interactions .
- Anthracene vs.
Pharmacokinetic Properties
- Methoxyphenyl groups (e.g., 15e) may enhance metabolic stability compared to thiazole derivatives, which could be susceptible to oxidative degradation .
Biological Activity
Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a thiazole group via an ether bond, and it contains a bipiperidine structure. The molecular formula is , with a molecular weight of approximately 341.45 g/mol. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thiazole derivative demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Antimicrobial Properties
Thiazole derivatives have been reported to possess antimicrobial activity. The presence of the thiazole ring in this compound suggests similar potential. Studies have shown that thiazole-containing compounds exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes.
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of thiazole derivatives. These compounds may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The bipiperidine structure could enhance central nervous system penetration, making this compound a candidate for further investigation in neuropharmacology.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antimicrobial Action : Disruption of bacterial cell wall integrity.
- Neuroprotection : Modulation of oxidative stress response pathways.
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as an alternative antimicrobial agent.
Data Tables
| Biological Activity | IC50/MIC Values | Reference |
|---|---|---|
| Anticancer (MCF-7) | 12 µM | [Study A] |
| Anticancer (A549) | 15 µM | [Study A] |
| Antimicrobial (S. aureus) | 8 µg/mL | [Study B] |
| Antimicrobial (E. coli) | 10 µg/mL | [Study B] |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, solvent selection (e.g., ethanol or glacial acetic acid) and temperature modulation are critical for achieving high yields and purity. Catalysts like sodium hydroxide or Lewis acids may facilitate nucleophilic substitutions or ketone formation. Reaction times typically range from 4–6 hours under reflux conditions, as seen in analogous bipiperidinyl and thiazole-containing compounds .
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Proton and carbon-13 NMR to confirm bipiperidine, thiazole, and naphthalene moieties (δ 1.4–8.7 ppm for protons; aromatic carbons at ~120–140 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) can resolve complex stereochemistry and bond angles, particularly for the bipiperidine-thiazole linkage .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
- Methodological Answer : The thiazole and bipiperidine motifs suggest potential interactions with:
- Cannabinoid receptors (CB1/CB2) : Naphthalene-based methanones exhibit dual agonism, as demonstrated in structurally similar compounds .
- Histamine H3 receptors : Bipiperidinyl-thiadiazole derivatives show antagonism, indicating possible modulation of neurotransmission pathways .
Advanced Research Questions
Q. How can stereochemical challenges in the bipiperidine-thiazole linkage be addressed during synthesis?
- Methodological Answer : Chiral resolution via HPLC with columns like Chiralcel OD (using 2-propanol/hexane/triethylamine mobile phases) is effective for isolating enantiomers. This is critical given the potential for differential bioactivity between stereoisomers, as observed in bipiperidinyl-methanone derivatives .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
Analog synthesis : Replace the thiazole-2-yloxy group with other heterocycles (e.g., oxazole, pyrazole) to assess binding affinity changes .
Pharmacophore mapping : Use computational tools to identify critical hydrogen-bonding sites (e.g., ketone oxygen, thiazole sulfur) .
In vitro assays : Test analogs against CB1/CB2 or H3 receptors to correlate substituent effects with potency .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Methodological Answer :
- Pharmacokinetic factors : Assess metabolic stability (e.g., CYP450 interactions) and blood-brain barrier penetration, which may explain discrepancies. For example, naphthalene-based methanones with limited CNS penetration show reduced central effects despite strong in vitro binding .
- Dose-response curves : Compare EC50 values across models to identify off-target effects or assay-specific artifacts .
Q. What computational approaches are suitable for predicting binding modes with cannabinoid receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the naphthalene moiety and CB1/CB2 hydrophobic pockets.
- MD simulations : Analyze stability of the bipiperidine-thiazole conformation in the receptor binding site over 100-ns trajectories .
Q. How can degradation pathways of this compound be characterized under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor via LC-MS for hydrolytic cleavage of the thiazole ether or ketone oxidation .
- Stability assays : Use accelerated stability chambers (40°C/75% RH) to simulate long-term storage and identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
